4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide
Description
4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide (CAS: 1956365-05-1) is a piperidine-derived compound featuring a tert-butyldimethylsilyl (TBS) ether group, a 4-chlorophenyl substituent, and a carbothioamide moiety. Its molecular formula is C₁₈H₂₉ClN₂OSSi, with a molecular weight of 385.04 g/mol and a purity of 95%+ .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-(4-chlorophenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2OSSi/c1-18(2,3)24(4,5)22-16-10-12-21(13-11-16)17(23)20-15-8-6-14(19)7-9-15/h6-9,16H,10-13H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQFBJNRXFCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((tert-butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide is a synthetic derivative that incorporates a piperidine moiety, known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{14}H_{20}ClNOSi
- Molecular Weight : 293.84 g/mol
The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperidine rings exhibit a range of biological activities, including:
- Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Many piperidine-based compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some studies suggest potential anticancer effects, particularly in inhibiting tumor growth.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins, leading to altered cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
Antibacterial Activity
A study on piperidine derivatives revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with promising results indicating their potential as therapeutic agents against bacterial infections .
Enzyme Inhibition Studies
Research has shown that piperidine derivatives can act as effective AChE inhibitors. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential .
Anticancer Potential
Investigations into the anticancer properties of piperidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or disrupting cell cycle progression .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as an antitumor agent . Research indicates that derivatives of piperidine have shown promising activity against various cancer cell lines. The introduction of the TBDMS group may enhance the bioavailability and efficacy of the compound in pharmacological applications.
Pharmacological Studies
Studies have demonstrated that compounds with similar structures can modulate biological pathways involved in cancer progression. For instance, they may inhibit specific enzymes or receptors that are overexpressed in tumors, leading to reduced cell proliferation and increased apoptosis in malignant cells .
Neuropharmacology
There is emerging interest in the neuroprotective properties of piperidine derivatives. The ability of this compound to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Halogenated Aryl Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₉ClN₂OSSi | 385.04 | 4-chlorophenyl, TBS-ether | Carbothioamide |
| N-(3-chlorophenyl)-4-[2-(4-chlorophenyl)-...* | C₂₄H₂₁Cl₂N₅OS | 498.43 | 3-chlorophenyl, pyrazolopyrimidinyl | Carbothioamide |
| 4-(4-Fluorophenyl)piperidine | C₁₁H₁₂FN | 177.22 | 4-fluorophenyl | Piperidine (no TBS) |
| 4-(4-Chloro-2-oxo-...piperidine-1-carboxamide [1] | C₁₉H₁₈ClIN₄O₃ | 528.72 | 4-iodophenyl, benzodiazol-2-one | Carboxamide |
Key Observations :
- Halogen Effects : The target’s 4-chlorophenyl group contrasts with the 4-iodophenyl group in ’s compound. Iodine’s larger atomic radius may enhance halogen bonding but increases molecular weight (528.72 vs. 385.04 g/mol) . Fluorine in 4-(4-fluorophenyl)piperidine improves metabolic stability but lacks the TBS group, reducing lipophilicity .
- Functional Groups: Carbothioamide (target) vs. Thioamides exhibit weaker hydrogen-bond acceptor strength but better resistance to enzymatic hydrolysis .
Piperidinecarbothioamide Analogues
N-(3-chlorophenyl)-4-[2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carbothioamide Mol.
N-(4-methylphenyl) variant Mol.
Comparison : The target compound’s TBS-ether and simpler structure (385.04 g/mol) may offer synthetic advantages over these bulkier analogues, though it lacks their heterocyclic moieties for specialized binding.
Protective Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
